molecular formula C8H16N2S B1468109 1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-amine CAS No. 1249148-14-8

1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-amine

Cat. No.: B1468109
CAS No.: 1249148-14-8
M. Wt: 172.29 g/mol
InChI Key: JNKSDTZLAYZABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C8H16N2S and its molecular weight is 172.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tetrahydrothiophene moiety. Its unique structure may contribute to its biological properties, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell growth through mechanisms involving tubulin polymerization inhibition.
  • Neurological Effects : Potential neuroprotective effects have been observed, possibly through modulation of neurotransmitter systems.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and neurodegeneration.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cells, with IC50 values in the low micromolar range. The compound was found to disrupt microtubule dynamics, leading to apoptosis in treated cells.

Cell LineIC50 (μM)Mechanism
MCF-71.5Tubulin Inhibition
PC-32.0Apoptosis Induction

Neuroprotective Effects

In another study focusing on neuroprotection, the compound demonstrated the ability to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential role in protecting against neurodegenerative diseases.

Treatment ConditionOxidative Stress Marker Reduction (%)
Control0
Neurotoxin Only25
Neurotoxin + Compound60

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and distribution of this compound. Initial findings suggest moderate absorption with a half-life conducive for therapeutic use.

Properties

IUPAC Name

1-(thiolan-3-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c9-7-1-3-10(5-7)8-2-4-11-6-8/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKSDTZLAYZABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.